molecular formula C14H15NO2S2 B2929735 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide CAS No. 1448135-95-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2929735
CAS No.: 1448135-95-2
M. Wt: 293.4
InChI Key: NMJJFDMYLSIZNJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a hydroxy-phenyl-ethyl moiety

Mechanism of Action

Target of Action

This compound lacks a known origin or established significance in scientific research due to the absence of data.

Mode of Action

The specific arrangement of these groups can influence the overall properties of the molecule.

Biochemical Pathways

Due to the lack of research, specific biochemical pathways affected by this compound are unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes amidation with an appropriate amine derivative. The hydroxy-phenyl-ethyl moiety can be introduced through a Friedel-Crafts acylation reaction, followed by methylation and subsequent thiolation to introduce the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Phenyl-ethyl derivatives: Compounds with variations in the phenyl-ethyl moiety.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the hydroxy-phenyl-ethyl moiety and the thiophene ring, which confer distinct chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-18-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJJFDMYLSIZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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